1-(Pyridin-2-yl)decan-1-one
Overview
Description
1-(Pyridin-2-yl)decan-1-one is an organic compound that features a pyridine ring attached to a decanone chain. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological and chemical properties. Pyridine derivatives are often utilized in various fields, including medicinal chemistry, due to their ability to interact with biological systems.
Mechanism of Action
Target of Action
Related compounds such as pyrimidine derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit prostaglandin synthesis, a key process in inflammation . This suggests that 1-(Pyridin-2-yl)decan-1-one might also interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the synthesis of prostaglandins, key mediators of inflammation . This suggests that this compound might also affect similar biochemical pathways, leading to downstream effects such as reduced inflammation.
Result of Action
Related compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . This suggests that this compound might also have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-(Pyridin-2-yl)decan-1-one, similar to other pyridinone derivatives, can serve as hydrogen bond donors and acceptors . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be manipulated by adjusting the polarity, lipophilicity, and hydrogen bonding of the compound .
Cellular Effects
For instance, Oliceridine, a compound with a similar structure, selectively activates G protein and β-arrestin signaling pathways . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)decan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with decanone in the presence of a base, such as potassium carbonate, under reflux conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-pyridylboronic acid reacts with a decanone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridin-2-yl-decan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
1-(Pyridin-2-yl)decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(Pyridin-2-yl)decan-1-one can be compared with other pyridine derivatives, such as:
2-(Pyridin-2-yl)ethanol: Similar in structure but with an ethanol chain instead of a decanone chain.
2-(Pyridin-2-yl)acetaldehyde: Contains an aldehyde group instead of a ketone.
2-(Pyridin-2-yl)acetic acid: Features a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of the pyridine ring and the decanone chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-2-yldecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-12-15(17)14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGXUQRIQAJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641984 | |
Record name | 1-(Pyridin-2-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-40-3 | |
Record name | 1-(2-Pyridinyl)-1-decanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-2-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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